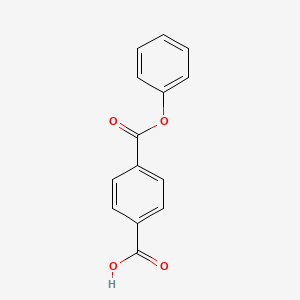

4-phenoxycarbonylbenzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20576-83-4 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4-phenoxycarbonylbenzoic acid |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h1-9H,(H,15,16) |

InChI Key |

SCMJJGWRVSLYLK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenoxycarbonylbenzoic Acid

Established Synthetic Pathways and Reaction Conditions

Traditional synthesis of 4-phenoxycarbonylbenzoic acid and its precursors relies on fundamental organic transformations, including oxidation and acylation reactions. These methods are well-documented and provide reliable, albeit sometimes harsh, routes to the target compound.

The formation of the benzoic acid moiety is a critical step that can be accomplished through the oxidation of a precursor molecule with an appropriate substituent on the aromatic ring. A common strategy involves the oxidation of an alkyl or acyl group attached to the phenoxy-substituted benzene (B151609) ring.

One historical method involves the oxidation of 4-phenoxybenzaldehyde (B127426) to yield 4-phenoxybenzoic acid. patsnap.com A more frequently used approach is the oxidation of 4-phenoxyacetophenone, often using reagents like potassium hypochlorite, in a reaction analogous to the haloform reaction, which can produce the desired carboxylic acid with yields around 64%. patsnap.com Another powerful oxidative method is the catalytic oxidation of a methyl group. For instance, the related compound 4-(4-phenoxyphenoxy)benzoic acid is synthesized by the air/oxygen oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene in the presence of a cobalt-manganese-bromide catalyst in an acetic acid or propionic acid solvent. google.com This process is typically conducted under pressure and at elevated temperatures (100-105°C), achieving yields of 73-75%. google.com

General oxidative cleavage of olefins, such as through ozonolysis with an oxidative workup (e.g., using hydrogen peroxide), also represents a fundamental strategy for carboxylic acid synthesis. youtube.com This method can be applied if a precursor with a vinyl group at the 4-position is available. youtube.comorganic-chemistry.org

| Precursor | Oxidizing System | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Phenoxyacetophenone | Potassium Hypochlorite | Not Specified | ~64% | patsnap.com |

| 1-(4-Methylphenoxy)-4-phenoxybenzene | Air/Oxygen, Co/Mn/Br Catalyst | Acetic Acid / Propionic Acid | 73-75% | google.com |

| Alkenes (general) | 1. O3, 2. H2O2 | Various | High | youtube.com |

The formation of the phenyl ester linkage is typically achieved through acylation. This involves the reaction of a derivative of 4-carboxybenzoic acid with phenol (B47542) or, conversely, a derivative of 4-hydroxybenzoic acid with a phenylating agent. A direct and common method is the reaction between an activated form of the carboxylic acid, such as an acyl chloride, and the alcohol.

The synthesis of related esters provides a clear blueprint for this approach. For example, 4-acetoxybenzoic acid is prepared by reacting dry 4-hydroxybenzoic acid with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. libretexts.org This reaction is typically warmed for a short period to ensure completion. libretexts.org By analogy, this compound could be synthesized from 4-chlorocarbonylbenzoic acid (the acyl chloride of terephthalic acid monoester) and phenol.

Modern organic synthesis has expanded the scope of acylation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, renowned for C-C bond formation, has been adapted for acylation. One such method involves the palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions, using catalysts like Pd(PPh₃)₄. nih.gov While traditionally used for ketone synthesis, these principles can be extended to ester formation. These coupling strategies often offer milder conditions and greater functional group tolerance compared to classical methods like Friedel-Crafts acylation, which can suffer from harsh conditions and poor regioselectivity. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Reference |

|---|---|---|---|---|

| Acid Anhydride Esterification | 4-Hydroxybenzoic Acid | Acetic Anhydride | H2SO4 (catalyst) | libretexts.org |

| Acyl Chloride Esterification | Phenol | 4-Chlorocarbonylbenzoic Acid | Base (e.g., Pyridine) | General Method |

| Suzuki-Miyaura Acyl Coupling | Arylboronic Acid | Acyl Chloride | Pd(PPh3)4, Cs2CO3 | nih.gov |

Modern Synthetic Approaches

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. For the synthesis of this compound, this translates to the use of advanced catalytic systems and alternative energy sources to accelerate reactions and improve outcomes.

Catalysis is central to modern organic synthesis, offering pathways with lower activation energies and enhanced selectivity. Palladium-based catalysts are particularly prominent in cross-coupling reactions that can be adapted for the synthesis of the target molecule or its precursors. semanticscholar.org

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are highly valued for their stability, high catalytic efficiency due to a large surface area, and ease of separation and recycling. semanticscholar.org These catalysts are effective in a variety of coupling and reduction reactions, often avoiding the need for complex ligands, which makes the process cleaner and more environmentally friendly. semanticscholar.org For instance, Pd/C can be used in Suzuki-Miyaura type reactions for C-C or C-O bond formation.

Homogeneous catalysts, like those used in acyl Sonogashira couplings (e.g., PdCl₂(PPh₃)₂ with a CuI co-catalyst), demonstrate the precision of transition metal catalysis in forming bonds adjacent to a carbonyl group. mdpi.com More advanced systems include phosphinito palladium(II) complexes, which have been shown to be efficient air-stable catalysts for ynone synthesis via acyl Sonogashira reactions. mdpi.com Furthermore, the development of magnetic catalytic systems, where the catalyst is supported on magnetic nanoparticles (e.g., Fe₃O₄), represents a significant advance. nih.gov These catalysts, which can be functionalized with palladium complexes or other active species, combine high catalytic activity with superparamagnetic behavior, allowing for effortless separation from the reaction mixture using an external magnet. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. conicet.gov.ar By using microwave irradiation as a non-conventional energy source, MAOS often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The efficiency of MAOS stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This technique has been successfully applied to various reactions relevant to the synthesis of this compound, including ester hydrolysis and the formation of heterocyclic compounds. conicet.gov.aracs.org For example, the hydrolysis of ester groups on porphyrin derivatives has been efficiently carried out using microwave assistance. acs.org Similarly, the synthesis of various esters and amides has been achieved with significantly shorter reaction times and higher yields under microwave irradiation. nih.gov In some cases, reactions that take several hours under conventional heating can be completed in minutes. beilstein-journals.orgmdpi.com The application of MAOS to the esterification reaction between a 4-carboxybenzoic acid derivative and phenol could therefore provide a rapid and efficient route to this compound. rsc.org

Principles of Green Chemistry in Optimized Synthesis Protocols

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. unirioja.es The synthesis of this compound can be optimized by incorporating these principles.

Catalysis: The 9th principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. acs.org The use of palladium-based catalysts or organocatalysts in acylation and coupling reactions is a prime example. semanticscholar.orgnih.govfrontiersin.org Catalysts are used in small amounts and can often be recycled, especially heterogeneous catalysts like Pd/C or magnetically separable variants, which minimizes waste. semanticscholar.orgnih.gov

Atom Economy: The 2nd principle, atom economy, encourages designing syntheses to maximize the incorporation of all materials from the reactants into the final product. acs.org Direct acylation of 4-chlorocarbonylbenzoic acid with phenol has a high atom economy, as the main byproduct is HCl. In contrast, multi-step routes involving protecting groups would have a lower atom economy because these groups are added and later removed, generating additional waste. acs.org

Design for Energy Efficiency: The 6th principle states that energy requirements should be minimized. hansrajcollege.ac.in Microwave-assisted synthesis (MAOS) directly addresses this by significantly reducing reaction times and often allowing for reactions to be conducted at lower bulk temperatures than conventional heating, thus saving energy. conicet.gov.ar

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided wherever possible, as stated in the 8th principle. acs.orghansrajcollege.ac.in Developing selective catalytic methods that can directly form the ester bond without needing to protect the carboxylic acid function (or vice versa) would be a significant green improvement, as it would reduce the number of synthetic steps and the amount of reagents and waste generated. acs.org

Safer Solvents and Auxiliaries: The 5th principle promotes the use of safer solvents. sigmaaldrich.com Many traditional organic reactions use hazardous solvents. Green synthetic protocols aim to replace these with more benign alternatives, such as water, ethanol, or in some cases, performing the reaction under solvent-free conditions, which has been demonstrated in some microwave-assisted syntheses. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing both its environmental impact and production costs.

Mechanistic Investigations of Reactions Involving 4 Phenoxycarbonylbenzoic Acid

Elucidation of Reaction Mechanisms for Compound Formation

The synthesis of 4-phenoxycarbonylbenzoic acid is fundamentally an esterification process. The most common mechanisms involve the reaction of a 4-carboxybenzoic acid derivative with phenol (B47542). Two primary routes are the Fischer-Speier esterification and the Schotten-Baumann reaction.

Fischer-Speier Esterification: This method involves the direct reaction of 4-carboxybenzoic acid (terephthalic acid monomethyl ester could also be a precursor, leading to transesterification) and phenol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, increasing its electrophilicity.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of phenol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from phenol) to one of the existing hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen.

Schotten-Baumann Reaction: A higher-yielding, though less atom-economical, method involves the use of a more reactive carboxylic acid derivative, such as 4-chlorocarbonylbenzoic acid (the acid chloride of terephthalic acid). This reaction is typically performed in the presence of a base, like pyridine (B92270) or aqueous sodium hydroxide (B78521).

Nucleophilic Attack: The highly reactive acyl chloride is attacked by the phenoxide ion (formed in situ if a base is used) or phenol itself.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: This intermediate rapidly collapses, expelling the stable chloride ion as a leaving group to form the final ester product.

The choice of synthetic route depends on the desired scale, yield, and tolerance of other functional groups in the starting materials.

Table 1: Synthesis Routes for this compound

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Mechanistic Feature |

|---|---|---|---|---|

| Fischer-Speier Esterification | 4-Carboxybenzoic Acid | Phenol | Strong Acid (e.g., H₂SO₄), Heat | Acid-catalyzed nucleophilic acyl substitution |

Transformation Reactions of the Carboxylic Acid and Ester Moieties

The two primary functional groups of this compound exhibit distinct reactivities, allowing for selective transformations.

Reactions of the Carboxylic Acid Moiety: The terminal carboxylic acid group can undergo a variety of classical transformations. For instance, it can be converted into a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the formation of a highly reactive chlorosulfite intermediate which is then attacked by a chloride ion.

Furthermore, the carboxylic acid can be reduced to a primary alcohol (4-(hydroxymethyl)phenyl benzoate). This transformation requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by hydride attack to form a tetrahedral intermediate which then eliminates to an aldehyde, and is immediately reduced further to the alcohol. youtube.com Simpler hydride reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids.

Reactions of the Ester Moiety: The phenyl ester group is susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which cleaves the ester bond. This can be achieved under acidic or, more commonly, basic conditions (saponification).

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide ion, a relatively good leaving group, to yield terephthalic acid (as its carboxylate salt). The phenoxide ion is subsequently protonated upon workup.

Transesterification is another key reaction, where treatment with an alcohol in the presence of an acid or base catalyst can replace the phenol group with a different alkoxy group.

Table 2: Selective Transformations of this compound Functional Groups

| Functional Group | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | 4-(Phenoxycarbonyl)benzoyl chloride | Acyl Chloride Formation |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | 4-(Hydroxymethyl)phenyl benzoate (B1203000) | Reduction |

| Phenyl Ester | Sodium Hydroxide (NaOH), then H₃O⁺ | Terephthalic Acid and Phenol | Saponification (Hydrolysis) |

Catalytic Reaction Pathways and Intermediates in Derived Systems

Derivatives of this compound are valuable substrates in catalytic processes, particularly in homogeneous and heterogeneous catalysis. nih.gov The functional groups offer handles for various catalytic cycles. rsc.org

Homogeneous Catalysis: In homogeneous systems, transition metal complexes in solution can catalyze reactions. For instance, the carboxylic acid group can be used in decarboxylative coupling reactions. In such a pathway, a transition metal catalyst (e.g., Palladium or Copper) could coordinate to the carboxylate, facilitate the extrusion of CO₂, and form an organometallic intermediate (e.g., an aryl-palladium species). nih.gov This intermediate could then participate in cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds.

Heterogeneous Catalysis: In heterogeneous catalysis, reactions occur on the surface of a solid catalyst. savemyexams.com A key example is catalytic hydrogenation.

Mechanism: The reaction typically involves the adsorption of the substrate onto the surface of a metal catalyst (e.g., Platinum, Palladium, or Rhodium). savemyexams.com The catalyst weakens the bonds of both the substrate and the hydrogen gas, which is also adsorbed onto the surface. Hydrogen atoms are then added across the double bonds of the aromatic rings.

Selectivity: The reaction conditions and choice of catalyst can influence selectivity. For example, hydrogenation of the aromatic rings is a potential pathway. The phenyl ester's aromatic ring and the benzene (B151609) ring of the benzoic acid moiety could both be reduced to their respective cyclohexane (B81311) derivatives. Selectivity between the two rings would depend on steric hindrance and the specific catalyst system employed. The interaction between the catalyst and its support material can also significantly determine the reaction pathway and product selectivity. rsc.org

Catalytic reduction of the carboxylic acid group itself is also possible, often requiring specific bimetallic catalysts and conditions to proceed effectively, presenting an alternative to stoichiometric hydride reagents. rsc.org

Table 3: Potential Catalytic Pathways for this compound Derivatives

| Catalytic System | Transformation | Key Intermediate(s) | Type of Catalysis |

|---|---|---|---|

| Pd or Cu Catalyst | Decarboxylative Cross-Coupling | Aryl-metal complex | Homogeneous |

| Pt/C or Pd/C, H₂ | Hydrogenation of aromatic rings | Adsorbed substrate on catalyst surface | Heterogeneous |

Derivatization and Structural Modification of 4 Phenoxycarbonylbenzoic Acid

Synthesis of Analogues and Functionalized Derivatives

The synthesis of analogues and functionalized derivatives of 4-phenoxycarbonylbenzoic acid is a key area of research aimed at modulating its physicochemical and biological properties. This typically involves reactions at the carboxyl group to form esters and amides, or substitution on the aromatic rings.

The carboxylic acid moiety of this compound is a prime target for derivatization. Standard esterification and amidation reactions can be employed to generate a library of derivatives with varied functional groups.

Esterification: Ester derivatives are commonly synthesized by reacting this compound with an appropriate alcohol under acidic conditions, often referred to as Fischer-Speier esterification. The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. Alternatively, the carboxylate can be reacted with an alkyl halide. The synthesis of ester derivatives can be a strategy to enhance oral absorption in drug design.

Amidation: Amide derivatives are typically prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. This method is generally effective for a wide range of amines. The reactivity of the resulting amides is influenced by the nature of the substituents on the amine.

A variety of ester and amide derivatives can be synthesized, and their preparation methods are summarized in the table below.

| Derivative Type | Reactants | General Reaction |

| Ester | This compound, Alcohol | Fischer-Speier Esterification |

| Amide | 4-Phenoxycarbonylbenzoyl chloride, Amine | Nucleophilic Acyl Substitution |

The two aromatic rings of this compound, the phenyl ring and the benzoic acid ring, are also amenable to functionalization. Electrophilic aromatic substitution reactions can introduce a variety of substituents, such as nitro, halogen, or alkyl groups, onto the rings. The position of substitution is directed by the existing ester and carboxyl groups.

For instance, nitration followed by reduction can introduce amino groups, which can be further modified. Halogenation can provide handles for cross-coupling reactions to introduce more complex functionalities. The nature and position of these substituents can significantly influence the molecule's electronic properties and steric hindrance, thereby affecting its reactivity and biological interactions.

Investigation of Structure-Reactivity Relationships in Derivatives

The study of structure-reactivity relationships (SRR) in derivatives of this compound is essential for understanding how chemical modifications influence their behavior. These relationships are governed by a combination of electronic and steric effects.

The reactivity of carboxylic acid derivatives, including esters and amides, is largely determined by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus enhance reactivity towards nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

In the context of this compound derivatives, the following trends can be observed:

Ester vs. Amide: Esters are generally more reactive than amides in nucleophilic acyl substitution reactions. This is because the lone pair of electrons on the nitrogen atom in amides is more del

Sophisticated Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 4-phenoxybenzoic acid. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

In a typical ¹H NMR spectrum of 4-phenoxybenzoic acid, the protons on the two aromatic rings and the carboxylic acid proton appear as distinct signals. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org The carboxylic acid proton is typically observed as a broad singlet at a high chemical shift value due to its acidic nature. The aromatic protons appear as a set of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. rsc.org The carbon atom of the carboxyl group is characteristically found at a high chemical shift (downfield). The carbon atoms attached to the ether oxygen also have specific chemical shifts that aid in their identification. docbrown.info The remaining aromatic carbons appear in a narrower range within the aromatic region.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12.9 (broad singlet) | ~167.5 |

| Aromatic Protons (Benzoic Acid Ring) | ~7.8-8.1 (doublet) | - |

| Aromatic Protons (Phenoxy Ring) | ~7.0-7.5 (multiplet) | - |

| Aromatic Carbons (Benzoic Acid Ring) | - | ~122-162 |

| Aromatic Carbons (Phenoxy Ring) | - | ~118-157 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assembling the molecular structure by revealing correlations between nuclei. semanticscholar.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 4-phenoxybenzoic acid, COSY spectra would show correlations between the ortho- and meta-protons on both the benzoic acid ring and the phenoxy ring, confirming their respective spin systems. westmont.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.ca HSQC is crucial for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. Each C-H bond in the aromatic rings would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is instrumental in connecting the different fragments of the molecule. For instance, it can show a correlation between the protons on the phenoxy ring and the ether-linked carbon of the benzoic acid ring, definitively establishing the ether linkage.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. cam.ac.uk

Ionization Techniques and Characteristic Fragmentation Patterns

To analyze a molecule by mass spectrometry, it must first be ionized. Common techniques for a molecule like 4-phenoxybenzoic acid include Electron Ionization (EI) and Electrospray Ionization (ESI). bris.ac.uk

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting mass spectrum contains a molecular ion peak ([M]⁺˙) and numerous fragment ion peaks that provide a "fingerprint" of the molecule.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in less fragmentation. For an acidic molecule like 4-phenoxybenzoic acid, ESI in negative ion mode is common, producing a prominent deprotonated molecule peak ([M-H]⁻). massbank.eu

The fragmentation of 4-phenoxybenzoic acid upon ionization provides clues to its structure. The molecular ion peak is expected at an m/z corresponding to its molecular weight (214.2 g/mol ). nist.gov Characteristic fragmentation patterns for carboxylic acids often involve the loss of small neutral molecules. libretexts.org Key fragmentation pathways for 4-phenoxybenzoic acid include:

Loss of the hydroxyl group (-OH): This results in a fragment ion at m/z 197.

Loss of the carboxyl group (-COOH): This cleavage leads to the formation of a phenoxyphenyl cation at m/z 169. docbrown.info

Loss of a phenoxy radical (•OC₆H₅): This produces a benzoyl cation at m/z 121.

Formation of the phenyl cation: The phenyl cation ([C₆H₅]⁺) from the phenoxy group can be observed at m/z 77. docbrown.info

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 214 | [C₁₃H₁₀O₃]⁺˙ (Molecular Ion) | - |

| 197 | [M - OH]⁺ | •OH |

| 169 | [M - COOH]⁺ | •COOH |

| 121 | [C₇H₅O]⁺ | •OC₆H₅ |

| 77 | [C₆H₅]⁺ | - |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, making it an excellent tool for functional group identification. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 4-phenoxybenzoic acid displays several characteristic absorption bands that confirm the presence of its key functional groups. bris.ac.uk

O-H Stretch: The carboxylic acid functional group gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl (O-H) bond, which is broadened by hydrogen bonding. docbrown.info

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed, typically in the range of 1680-1710 cm⁻¹. quora.com

C-O Stretch: The spectrum will show C-O stretching vibrations from both the carboxylic acid and the ether linkage. A strong band for the aryl ether C-O asymmetric stretch typically appears around 1240 cm⁻¹. vscht.cz

Aromatic C=C Stretches: Multiple sharp, medium-intensity bands are present in the 1450-1600 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within the aromatic rings. libretexts.org

Aromatic C-H Stretches: These are typically observed as weaker bands just above 3000 cm⁻¹. vscht.cz

Aromatic C-H Bends: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~3030 | C-H stretch | Aromatic |

| 1680-1710 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic |

| ~1240 | C-O stretch | Aryl Ether |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "molecular fingerprint." This technique relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of the vibrational modes of the molecule.

Key vibrational modes anticipated in the Raman spectrum of 4-phenoxycarbonylbenzoic acid would include:

Carbonyl Stretching (C=O): A strong and characteristic band is expected in the region of 1680-1720 cm⁻¹ for the carboxylic acid and 1730-1750 cm⁻¹ for the ester carbonyl group.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.

C-O Stretching: Vibrations associated with the ester and ether linkages would appear in the 1000-1300 cm⁻¹ range.

O-H Bending: In-plane and out-of-plane bending of the carboxylic acid O-H group would also produce characteristic signals.

A hypothetical data table of prominent Raman bands for this compound, based on data from analogous compounds, is presented below.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

| ~1740 | C=O Stretch (Ester) |

| ~1695 | C=O Stretch (Carboxylic Acid) |

| ~1605 | Aromatic C-C Stretch |

| ~1585 | Aromatic C-C Stretch |

| ~1280 | C-O Stretch (Ester) |

| ~1240 | C-O-C Stretch (Ether) |

| ~1000 | Aromatic Ring Breathing |

This table is illustrative and based on typical vibrational frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, providing insights into the nature of the chromophores present in the molecule.

The chromophoric system of this compound is composed of two phenyl rings and two carbonyl groups. These aromatic and carbonyl functionalities are expected to give rise to characteristic π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed in the shorter wavelength region of the UV spectrum (around 200-300 nm). The benzene rings and the carbonyl groups both contribute to these absorptions.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and ether groups) to an anti-bonding π* orbital. These are generally lower in energy and have a much lower molar absorptivity compared to π → π* transitions.

Experimental UV-Vis spectroscopic data for the closely related compound 4-benzoylbenzoic acid shows an intense absorption band centered around 260 nm nih.gov. It is anticipated that this compound would exhibit a similar absorption profile.

Below is a table summarizing the expected UV-Visible absorption data for this compound based on the analysis of similar aromatic carboxylic acids and esters.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition (Tentative Assignment) |

| ~250-270 | High | π → π |

| ~300-330 | Low | n → π |

This data is predictive and based on the analysis of structurally similar compounds. The solvent used for analysis can significantly influence the λmax values.

X-ray Crystallographic Analysis

While a single crystal X-ray diffraction study for this compound is not available in the reviewed literature, the crystal structure of a related compound, 3-[(2-acetylphenoxy)carbonyl]benzoic acid, offers valuable insights into the likely solid-state conformation nih.gov. In this analogue, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between their planes nih.gov. It is highly probable that this compound would adopt a similar non-planar conformation in the solid state to minimize steric hindrance.

A key feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. It is expected that in the crystalline state, two molecules of this compound would associate via hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer.

The table below presents hypothetical crystallographic data for this compound, drawing parallels with known structures of similar benzoic acid derivatives.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 or 8 |

This table provides a speculative overview of potential crystallographic parameters.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is a critical aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

For carboxylic acids, polymorphism often arises from different hydrogen-bonding motifs or packing arrangements of the molecules. While no specific polymorphism studies on this compound have been reported, research on other benzoic acid derivatives, such as p-aminobenzoic acid, has revealed the existence of multiple polymorphic forms chemicalbook.com. The potential for different packing arrangements of the phenoxy and benzoic acid moieties in this compound suggests that it may also exhibit polymorphism under different crystallization conditions.

Crystal engineering principles can be applied to predict and control the formation of different polymorphs. Factors such as the choice of solvent, crystallization temperature, and the presence of additives can influence the resulting crystal form. Further research is warranted to explore the polymorphic landscape of this compound and to understand the interplay of intermolecular interactions in directing its crystal packing.

Computational and Theoretical Chemistry Studies on 4 Phenoxycarbonylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to predict molecular geometries, electronic energies, and the distribution of electron density.

For a molecule like 4-phenoxycarbonylbenzoic acid, DFT calculations would likely be used to determine the optimized three-dimensional structure. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, studies on phenyl benzoate (B1203000), a structurally similar compound lacking the para-carboxyl group, have been performed to understand its geometry. In one such study, DFT was used to calculate the optimized structures for both a planar conformation and a conformation with a 50° rotation around the C-O bond of the ester. researchgate.net The planar conformation was found to be the more stable of the two. researchgate.net

The table below presents theoretical data for phenyl benzoate, which serves as a model for the phenoxycarbonyl portion of this compound.

| Property | Planar Conformation | 50° Rotated Conformation |

| Relative Energy (eV/molecule) | 0.000 | 0.202 |

| Dipole Moment (D) | 2.07 | 2.45 |

Data based on quantum mechanical computer simulations of phenyl benzoate. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility and dynamics of this compound in different environments, such as in solution or in a crystal lattice.

Computational studies on phenyl esters have shown a preference for specific conformations. For example, extensive geometry-optimized STO-3G molecular orbital computations on phenyl formate suggest that the Z conformer (where the C=O bond is cis to the phenyl group) is strongly nonplanar at ambient temperatures. cdnsciencepub.com The internal barrier to rotation about the C(1)-O bond in this conformer was computed, indicating a significant energy penalty for planar conformations. cdnsciencepub.com The expectation value of the twist angle from the planar conformation was found to be 58° at 300 K. cdnsciencepub.com This suggests that the phenoxy group in this compound is also likely to be twisted out of the plane of the ester group.

Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing how intermolecular interactions, such as hydrogen bonding, govern the collective behavior of these molecules. rsc.orgresearchgate.net Similar simulations for this compound could elucidate how the bulkier phenoxycarbonyl group influences the hydrogen bonding patterns of the carboxylic acid moiety.

The following table summarizes computational findings on the conformational properties of phenyl formate, a simpler analog.

| Parameter | Value |

| Most Stable Conformer | Nonplanar Z |

| Expectation value of twist angle (θ) at 300 K | 58° |

| Internal Barrier to Rotation (V/kJ mol-1) | V = (-5.17 ± 0.27) sin2θ - (2.42 ± 0.27) sin22θ |

Data from STO-3G MO computations on phenyl formate. cdnsciencepub.com

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions, providing a detailed picture of the reaction mechanism, including the structures of transition states and the energies of activation. For this compound, this could involve studying reactions such as its synthesis via esterification or its hydrolysis.

Kinetic modeling of the esterification of benzoic acid with various alcohols has been a subject of both experimental and theoretical investigation. researchgate.netdnu.dp.ua Computational studies can complement these experiments by calculating the energy profile of the reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.

For example, in the esterification of benzoic acid, quantum chemical calculations could be used to model the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, the subsequent proton transfers, and the final elimination of a water molecule. The calculated activation energies for the forward and reverse reactions can provide insights into the reaction kinetics. For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions have been determined to be 58.40 and 57.70 kJ·mol-1, respectively. dnu.dp.ua

While specific reaction modeling for this compound is not available, the principles derived from studies on simpler benzoic acids would be applicable. The presence of the phenoxy group might influence the electronic properties of the reacting carboxyl group, which could be quantified through comparative computational studies.

In Silico Approaches to Understanding Structure-Function Relationships

In silico methods are crucial for establishing relationships between the structure of a molecule and its function, for instance, in the context of materials science or medicinal chemistry. While the specific functions of this compound are not the focus of this article, we can discuss the general approaches that would be used.

Computational studies can help understand how the molecular structure influences macroscopic properties. For example, the ability of benzoic acid derivatives to form solid solutions has been investigated through a combination of experimental and computational techniques. chemrxiv.orgchemrxiv.org These studies show that the likelihood of solid solution formation is affected by the substituents on the benzoic acid ring, which in turn influences the intermolecular interactions in the crystal structure. chemrxiv.orgchemrxiv.org For this compound, computational methods could be used to predict its crystal packing and its potential to form co-crystals with other molecules.

Furthermore, in silico methods are used to predict various properties that are important in different applications. For example, quantum chemical descriptors can be used to estimate the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to assess the electron-donating and electron-accepting abilities of a molecule, respectively.

Applications in Chemical Sciences and Advanced Materials

Role as a Key Intermediate in Complex Organic Synthesis

The chemistry of terephthalate (B1205515) derivatives is rich and serves as a foundation for understanding the potential of 4-phenoxycarbonylbenzoic acid as a key intermediate. The parent molecule, terephthalic acid, can be transformed into terephthaloyl chloride by reacting with agents like thionyl chloride cu.edu.egresearchgate.net. This dichloride is a versatile precursor for synthesizing various compounds, including benzamide (B126) derivatives used in dyes and liquid crystals, by reacting with hydrazides cu.edu.egresearchgate.net.

This compound, possessing one carboxylic acid group and one phenyl ester group, offers a platform for selective and sequential reactions. The carboxylic acid group can undergo typical reactions such as esterification or conversion to an acid chloride. For instance, the esterification of terephthalic acid with alcohols is a common method to produce terephthalate esters cu.edu.eg. Similarly, the carboxylic acid moiety of this compound can be selectively reacted.

The phenyl ester group, on the other hand, can be susceptible to hydrolysis or transesterification under different conditions. This differential reactivity of the two functional groups allows this compound to be used as a bifunctional building block. It can be incorporated into a larger molecule through one of its functional groups, while the other group remains available for subsequent transformations. This step-wise approach is fundamental in the strategic synthesis of complex organic molecules where precise control over reactivity is required.

Integration in Polymer Science and Functional Materials Development

The most significant application of terephthalic acid is in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET) cu.edu.egessentialchemicalindustry.org. The synthesis of these polymers typically involves the reaction of terephthalic acid or its dimethyl ester with a diol essentialchemicalindustry.org. This compound, as a terephthalate derivative, is also utilized in the field of polymer science.

This compound can serve as a monomer or a co-monomer in the synthesis of various polymeric materials, most notably polyesters. Its structure allows it to be incorporated into a polymer chain, imparting specific properties.

One documented example is its use in creating aliphatic-aromatic copolyesters. In a study, copolyesters were synthesized using monophenyl terephthalic acid alongside other monomers like biphenyl (B1667301) 4,4′-oxybisbenzoic acid researchgate.net. The incorporation of this monomer influences the chemical microstructure of the resulting polymer. The general process for producing polyesters from terephthalic acid involves a two-stage process of esterification followed by polycondensation googleapis.comgoogle.com.

The synthesis of polyesters can be influenced by various factors, including the choice of catalyst. Metal compounds are often used to catalyze both the transesterification and polycondensation reactions researchgate.net. The presence of the bulky phenoxy group in this compound can affect the polymerization kinetics and the final properties of the polymer.

The incorporation of this compound into polymer chains is a strategy for designing advanced organic materials with tailored properties. The rigid benzene (B151609) ring from the terephthalate core and the attached phenoxy group can significantly influence the thermal and mechanical characteristics of the material.

In the case of the aliphatic-aromatic copolyesters mentioned previously, the composition and chemical microstructure, which are directly influenced by the inclusion of monophenyl terephthalic acid, have a notable effect on the thermal and mechanical properties of the resulting material researchgate.net. The introduction of aromatic and bulky groups can enhance properties such as the glass transition temperature (Tg) and thermal stability.

The table below summarizes the influence of incorporating different comonomers on the glass transition temperature of a poly(butylene adipate) (PBA) based copolyester, illustrating how monomers with rigid cyclic structures, similar to this compound, can modify material properties.

| Polymer System | Comonomer with Rigid Structure | Effect on Glass Transition Temperature (Tg) |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Terephthalic Acid (TPA) | Increased Tg with increasing TPA content researchgate.net |

| Poly(butylene adipate-co-oxybisbenzoate) (PBAO) | Oxybisbenzoic Acid (OBBA) | Increased Tg with increasing OBBA content researchgate.net |

This table is illustrative of the general principle of how incorporating rigid monomers can affect polymer properties.

By strategically using monomers like this compound, material scientists can fine-tune the properties of polymers for specific high-performance applications.

Context in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Carboxylic acids are particularly effective building blocks in supramolecular chemistry due to their ability to form robust hydrogen-bonded dimers.

Terephthalic acid and its substituted analogues are known to form well-ordered, two-dimensional, self-assembled monolayers at liquid/solid interfaces rsc.org. These molecules typically form brickwork-like patterns. The formation and stability of these assemblies are governed by a combination of intermolecular interactions, interactions with the substrate, and interactions with the solvent rsc.org.

Catalytic Relevance and Ligand Design in Organic Reactions

In the field of catalysis, organic molecules can act as ligands that coordinate to a metal center, influencing the activity and selectivity of the resulting catalyst. Carboxylate groups are excellent ligands for a wide range of metal ions.

Terephthalic acid is a well-known linker molecule used in the synthesis of metal-organic frameworks (MOFs) researchgate.net. MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. For example, zirconium-based MOFs using terephthalate linkers have been shown to be effective catalysts for the degradation of polyethylene terephthalate nih.govosti.gov.

Given that this compound is a derivative of terephthalic acid, it has the potential to be used as a functionalized linker in the design of new MOFs. The phenoxy group could be used to modify the properties of the MOF, such as its porosity, stability, or catalytic activity. The synthesis of copper complexes with nitro-substituted terephthalic acid demonstrates that functional groups on the phenyl ring can influence the resulting structure and properties of the metal-ligand complex nih.gov.

While there is no direct evidence in the searched literature of this compound being used as a ligand in catalytic reactions, its structure is amenable to coordination with metal ions. The development of catalysts for polyester (B1180765) synthesis often involves metal compounds, where the interaction between the metal ion and the ester carbonyl group is crucial researchgate.netgoogle.com. The specific structure of this compound could be explored in the design of new ligands for a variety of metal-catalyzed organic reactions.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods for 4-phenoxycarbonylbenzoic acid is a key area for future research. Current industrial syntheses often rely on petrochemical feedstocks and harsh reaction conditions. youtube.com Future work will likely focus on the following green chemistry approaches:

Biocatalytic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research into enzymatic pathways for the production of terephthalic acid and its derivatives is an emerging field. google.comnih.gov Future investigations could explore the use of engineered enzymes for the direct synthesis of this compound from renewable starting materials, potentially utilizing biocatalysis for the esterification of terephthalic acid. nih.gov A patented method for the biological production of terephthalic acid by contacting a substrate with a biocatalyst that adds a carboxyl group at the para-position of an aromatic carboxylic acid suggests a promising direction for producing the terephthalic acid precursor sustainably. google.com

Photocatalytic Methods: Harnessing light energy to drive chemical reactions is a rapidly developing field. Photocatalytic systems could be designed to facilitate the esterification of terephthalic acid or the functionalization of benzoic acid derivatives under mild conditions. mdpi.comresearchgate.net The photocatalytic upcycling of poly(ethylene terephthalate) (PET) waste into valuable organic chemicals using novel photocatalysts is an area of active research and could potentially be adapted for the synthesis of specific terephthalate (B1205515) monoesters. acs.org

Mechanochemistry: This solvent-free approach utilizes mechanical energy, such as ball milling, to initiate and drive chemical reactions. nih.govrsc.org Mechanochemical methods have been successfully employed for the synthesis of primary amides from esters and could be adapted for the synthesis of esters like this compound, offering a reduction in solvent waste and potentially milder reaction conditions. nih.govacs.orgnih.gov

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for atom-economical synthesis. Future research could focus on developing catalytic systems for the direct phenoxycarbonylation of benzoic acid, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgmdpi.com

These innovative synthetic strategies have the potential to significantly reduce the environmental impact of producing this compound and related compounds, aligning with the principles of green chemistry.

Exploration of Undiscovered Chemical Reactivity and Transformations

While the fundamental reactivity of the carboxylic acid and ester functional groups in this compound is well-understood, there remains significant potential to uncover novel transformations and reaction pathways.

Cycloaddition Reactions: The aromatic rings of this compound could potentially participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. libretexts.orgrsc.orgchemtube3d.com For instance, Diels-Alder reactions involving the phenoxy or benzoic acid ring as a diene or dienophile could provide access to novel molecular architectures. nih.govsemanticscholar.org The investigation of [2+2] and 1,3-dipolar cycloaddition reactions could also yield new heterocyclic compounds with interesting properties. nih.govmdpi.com

Cross-Coupling Reactions: The aromatic rings of this compound can be further functionalized through various cross-coupling reactions. By converting the carboxylic acid to a suitable derivative, or by introducing other functional groups, this molecule could be used as a building block in the synthesis of more complex molecules. Future research could explore the use of this compound derivatives in Suzuki, Heck, and Sonogashira coupling reactions to create novel polymers and functional materials.

Supramolecular Chemistry: The carboxylic acid moiety of this compound can participate in hydrogen bonding to form dimers and other supramolecular assemblies. The interplay between these hydrogen bonding interactions and the bulky phenoxycarbonyl group could lead to the formation of unique crystal structures and liquid crystalline phases.

A deeper understanding of the reactivity of this compound will not only expand the toolkit of synthetic organic chemists but also pave the way for the creation of novel molecules with tailored properties.

Advancements in Spectroscopic and Structural Characterization Methodologies

The comprehensive characterization of this compound and its derivatives is crucial for understanding its properties and reactivity. Future research will likely leverage advanced analytical techniques and computational methods to gain deeper insights into its structure and dynamics.

Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in the solid state. Future studies could employ advanced solid-state NMR techniques, such as cross-polarization magic-angle spinning (CPMAS), to investigate the polymorphism and intermolecular interactions of this compound in its crystalline forms. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to infrared (IR) spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. Future work could utilize Raman spectroscopy to investigate the vibrational modes of the aromatic rings and the ester linkage in this compound, both in the solid state and in solution. chemicalbook.comresearchgate.netresearchgate.net

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods are becoming increasingly important for predicting and understanding the properties of molecules. nih.govchemrxiv.org Future computational studies on this compound could focus on:

Conformational Analysis: Predicting the preferred conformations of the molecule and the energy barriers to rotation around the ester linkage. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data. researchgate.netnih.gov

Reactivity Prediction: Modeling reaction pathways and transition states to understand and predict the chemical reactivity of the molecule. researchgate.net

The synergy between advanced experimental techniques and high-level computational methods will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound.

| Technique | Application in Future Research | Potential Insights |

| Solid-State NMR | Characterization of crystalline forms | Polymorphism, intermolecular interactions, molecular dynamics |

| Raman Spectroscopy | Vibrational analysis in solid and solution states | Skeletal vibrations, functional group identification |

| DFT Calculations | Prediction of molecular properties and reactivity | Conformations, spectroscopic data, reaction mechanisms |

Emerging Applications in Material Science and Organic Technologies

The unique combination of a rigid aromatic backbone, a flexible ester linkage, and a reactive carboxylic acid group makes this compound an attractive building block for the development of advanced materials and organic technologies.

Polymers and Polyesters: The carboxylic acid functionality allows this compound to be used as a monomer in the synthesis of polyesters and other polymers. nih.govresearchgate.net By incorporating this monomer into polymer chains, materials with tailored thermal, mechanical, and optical properties can be developed. For instance, its rigid structure could enhance the thermal stability and mechanical strength of polyesters. researchgate.net

Liquid Crystals: Benzoic acid derivatives are known to exhibit liquid crystalline properties. nih.govnih.gov The elongated, rigid structure of this compound suggests that its derivatives could also form liquid crystal phases. tcichemicals.com Future research could explore the synthesis and characterization of this compound derivatives with long alkyl chains to investigate their potential as liquid crystals for display and sensor applications. nih.govmdpi.comossila.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs). The size and shape of the phenoxycarbonyl group could influence the porosity and dimensionality of the resulting MOFs, making them potentially useful for applications in gas storage, separation, and catalysis.

Organic Electronics: Aromatic carboxylic acids and their derivatives are being explored for applications in organic electronics. The electronic properties of this compound could be tuned through chemical modification, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The versatility of this compound as a molecular building block opens up exciting possibilities for the creation of next-generation materials with a wide range of applications in material science and organic technologies.

Q & A

Q. Q1. What are the validated synthetic routes for 4-phenoxycarbonylbenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via esterification of 4-hydroxybenzoic acid with phenoxycarbonyl chloride. Key variables include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or pyridine to enhance reaction efficiency .

- Solvent optimization : Anhydrous dichloromethane or THF minimizes side reactions like hydrolysis .

- Temperature control : Maintaining 0–5°C during acyl chloride addition reduces thermal degradation.

Post-synthesis, purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.1–8.3 ppm for aromatic protons adjacent to the carbonyl group) .

Q. Q2. How can structural analogs of this compound be designed for comparative bioactivity studies?

Methodological Answer: Structural analogs should preserve the phenoxycarbonyl-benzoic acid backbone while modifying substituents to probe structure-activity relationships (SAR):

- Functional group substitution : Replace the phenoxy group with alkyl/aryl ethers (e.g., 4-methoxycarbonylbenzoic acid) to assess electronic effects .

- Isosteric replacements : Substitute the carboxylic acid with sulfonic acid or tetrazole groups to evaluate polarity impacts .

Grouping/read-across strategies (as per OECD guidelines) can predict toxicity or metabolic pathways based on structural similarities, such as shared ester or aromatic moieties .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in toxicity data for this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or metabolite interference. Mitigation strategies include:

- Standardized in vitro assays : Use HepG2 cells for hepatic toxicity screening with controls for CYP450 activity, which may metabolize the compound into reactive intermediates .

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylated derivatives) that may contribute to toxicity discrepancies .

- Cross-species validation : Compare rodent and zebrafish models to assess interspecies metabolic differences .

Q. Q4. What experimental designs are optimal for evaluating this compound’s enzyme inhibition potential?

Methodological Answer: For kinase or protease inhibition studies:

- Kinetic assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KD) and inhibition constants (Ki) .

- Negative controls : Include structurally similar but inactive analogs (e.g., 4-methylcarbonylbenzoic acid) to distinguish target-specific effects .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to identify binding interactions at ≤2.0 Å resolution .

Q. Q5. How can purification protocols for this compound be optimized to minimize co-eluting impurities?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 10:1 to 3:1) to separate ester derivatives .

- Recrystallization : Ethanol/water (7:3 v/v) at −20°C yields crystals with ≥98% purity (verified by melting point: 158–160°C) .

- Troubleshooting : If residual phenoxycarbonyl chloride persists, add a quenching step (e.g., aqueous NaHCO3 wash) pre-purification .

Q. Q6. What strategies validate the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability profiling : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via UPLC-MS .

- Light/heat stability : Expose to UV (254 nm) and 40°C for 48h; quantify degradation products (e.g., benzoic acid) via GC-FID .

- Long-term storage : Store at −80°C under argon with desiccants (silica gel) to prevent hydrolysis .

Data Interpretation & Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality control (QC) metrics : Require ≤2% RSD in NMR purity and ≤5% variance in HPLC retention times across batches .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Interlaboratory validation : Share protocols with collaborators using standardized reagents (e.g., Sigma-Aldryl grade) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.